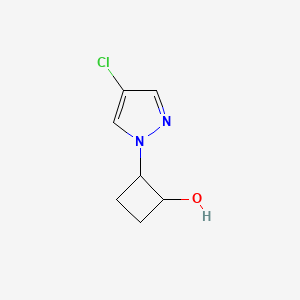

![molecular formula C22H15BrClNO3 B2364942 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 313240-50-5](/img/structure/B2364942.png)

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

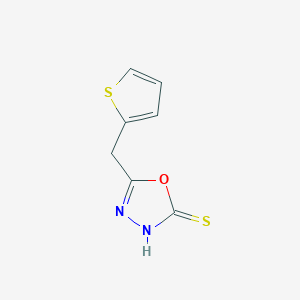

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic compound. It has a molecular formula of C22H15BrClNO3 and an average mass of 456.716 Da .

Molecular Structure Analysis

The molecular structure of 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide consists of a benzamide core with acetyl, bromo, and chlorobenzoyl substituents . The exact structure can be confirmed through spectroanalytical data .Chemical Reactions Analysis

While specific chemical reactions involving 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide are not detailed in the sources, similar compounds have been studied for their antimicrobial and anticancer activities .Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide were evaluated for their antimicrobial activity. Specifically, they were tested against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicated that certain compounds (d1, d2, and d3) displayed promising antimicrobial effects .

Anticancer Potential

Cancer remains a significant global health challenge. In this context, the compound was assessed for its anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 exhibited the most potent activity against breast cancer cells .

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. These studies revealed that compounds d1, d2, d3, d6, and d7 had favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise as potential lead molecules for rational drug design .

Thiazole Nucleus Properties

The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives often act by blocking bacterial lipid biosynthesis or through other mechanisms against bacterial species .

Benzylic Position Reactivity

Considering the benzamide moiety, it’s worth noting that benzylic halides (such as the bromo and chloro substituents in this compound) can react via an SN1 pathway. The resonance-stabilized carbocation formed during this process contributes to the compound’s reactivity .

Indole Derivatives and Anti-HIV Activity

While not directly related to the compound, it’s interesting to explore indole derivatives. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity. These compounds showed potential against both HIV-1 and HIV-2 strains .

properties

IUPAC Name |

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrClNO3/c1-13(26)14-6-8-15(9-7-14)22(28)25-20-11-10-16(23)12-18(20)21(27)17-4-2-3-5-19(17)24/h2-12H,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJKVZVBDMQTGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)

![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)

![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2364873.png)

![[4-(6-Ethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2364875.png)

![1-(3-chloro-4-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364876.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2364881.png)